N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(2,5-Dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core fused with a phenyl group at position 7 and substituted with a piperidin-1-yl moiety at position 2. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-17-11-12-18(2)20(15-17)27-21(32)16-31-25(33)23-24(22(29-31)19-9-5-3-6-10-19)34-26(28-23)30-13-7-4-8-14-30/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQOBHHJSIBBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thiazolo[4,5-d]pyridazin core, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C26H27N5O2S
- Molecular Weight : 473.6 g/mol
- CAS Number : 1203105-54-7
The structure features multiple functional groups that contribute to its biological activity. The presence of piperidine and dimethylphenyl groups enhances its reactivity and interaction with biological targets.
Pharmacological Activities
Preliminary studies indicate that this compound exhibits several important biological activities:
-
Antitumor Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- IC50 Values : Some structural analogs have reported IC50 values in the range of 1.61 ± 1.92 µg/mL for specific cancer cell lines, indicating strong cytotoxic activity .
- Anticonvulsant Properties :
- Antibacterial Activity :
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent:
- Target Interaction : Interaction studies suggest that the compound may inhibit specific enzymes or receptors involved in disease processes. For example, it may affect pathways related to apoptosis in cancer cells or neurotransmitter modulation in seizure disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and pyridazine moieties exhibit significant antitumor properties. For instance, derivatives of thiazole-pyridine hybrids have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The presence of specific substituents on the thiazole ring has been linked to enhanced cytotoxicity and selectivity towards cancer cells, suggesting that N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may be a valuable candidate for further development in cancer therapy .
Anticonvulsant Properties
The anticonvulsant potential of thiazole-based compounds has been extensively studied. Analogues similar to this compound have shown promise in preclinical models for seizure protection. Research indicates that modifications to the thiazole structure can lead to compounds with improved efficacy in models of epilepsy . The structure–activity relationship (SAR) studies suggest that electron-withdrawing groups enhance anticonvulsant activity, which could be explored further with this compound.
Antibacterial Activity
Thiazole derivatives have also been recognized for their antibacterial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains. The results indicate significant antibacterial activity, especially against Gram-positive bacteria . This suggests that the compound could be further investigated as a potential antibiotic agent.
Synthesis and Industrial Applications
The synthesis of this compound involves multiple steps that can be optimized for large-scale production. Its structural complexity presents opportunities for the development of novel synthetic routes that could be applied in pharmaceutical manufacturing . The compound's potential as an intermediate in the synthesis of other bioactive molecules further enhances its industrial relevance.
Summary Table of Applications
| Application | Description |
|---|---|
| Antitumor Activity | Effective against cancer cell lines (e.g., MCF-7, HepG2). |
| Anticonvulsant | Potential anticonvulsant properties demonstrated in preclinical models. |
| Antibacterial | Significant activity against Gram-positive bacteria; promising for antibiotic development. |
| Synthesis | Complex synthesis with potential for industrial scale-up; useful as an intermediate compound. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from recent literature:
Key Observations:
Core Heterocycle Influence :
- The thiazolo[4,5-d]pyridazin core (target compound and ) enables planar aromaticity, favoring intercalation or enzyme binding. In contrast, triazolo[4,3-c]pyrimidins () introduce additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
- Thiazolo[4,5-b]pyridines () exhibit anti-exudative effects due to their fused bicyclic system, which may enhance membrane permeability .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in increases reactivity but may reduce metabolic stability, whereas the 4-chlorophenyl in balances lipophilicity and polarity.
- Piperidin-1-yl vs. Thiophen-2-yl : The piperidine moiety in the target compound enhances solubility in physiological pH ranges compared to the thiophene in , which may favor aromatic stacking but reduce bioavailability.
- Methyl Groups : Methyl substituents (e.g., 2,5-dimethylphenyl in the target compound) improve metabolic stability by blocking oxidative degradation pathways .
Research Findings
Pharmacokinetic Considerations
- The piperidin-1-yl group in the target compound may enhance blood-brain barrier penetration compared to ’s nitro group, which is polar and less likely to cross lipid membranes.
- Methyl substituents in the target compound and reduce cytochrome P450-mediated metabolism, suggesting longer half-lives than or .
Q & A
Q. How do researchers evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer : Conduct in vitro metabolic stability assays using liver microsomes (human/rat). Measure plasma protein binding via equilibrium dialysis. For in vivo PK , administer IV/PO doses in rodents and analyze plasma samples using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
